1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea

eIF4E Translation Inhibition Cap-Dependent Translation

The compound 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea (CAS 1203206-64-7) is a synthetic small molecule belonging to the morpholinopyrimidine urea class. It has been identified as an inhibitor of eukaryotic translation initiation factor 4E (eIF4E)-mediated cap-dependent translation in biochemical assays.

Molecular Formula C20H28N6O2
Molecular Weight 384.484
CAS No. 1203206-64-7
Cat. No. B2403212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea
CAS1203206-64-7
Molecular FormulaC20H28N6O2
Molecular Weight384.484
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)NCCNC2=CC(=NC(=N2)C)N3CCOCC3
InChIInChI=1S/C20H28N6O2/c1-3-16-4-6-17(7-5-16)25-20(27)22-9-8-21-18-14-19(24-15(2)23-18)26-10-12-28-13-11-26/h4-7,14H,3,8-13H2,1-2H3,(H,21,23,24)(H2,22,25,27)
InChIKeyKUAHQSMBKYRTLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea (CAS 1203206-64-7) Is a Morpholinopyrimidine Urea That Targets eIF4E-Mediated Translation


The compound 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea (CAS 1203206-64-7) is a synthetic small molecule belonging to the morpholinopyrimidine urea class. It has been identified as an inhibitor of eukaryotic translation initiation factor 4E (eIF4E)-mediated cap-dependent translation in biochemical assays [1]. The morpholinopyrimidine core is characteristic of kinase-targeted scaffolds, and urea-containing analogs in this class have also been explored in the context of mTOR/PI3K inhibition, indicating a broader pharmacological relevance for this chemotype [2]. The compound's molecular formula is C20H28N6O2 (MW 384.48), and it carries a 4-ethylphenyl substituent on the urea motif, which distinguishes it from other close analogs bearing chloro, trifluoromethyl, or difluorophenyl groups at the same position.

Why eIF4E Inhibitors With Morpholinopyrimidine Urea Scaffolds Are Not Interchangeable


Compounds within the morpholinopyrimidine urea class cannot be treated as interchangeable reagents for eIF4E research. In a standardized eIF4E-mediated translation assay using flexi rabbit reticulocyte lysate, closely related analogs within a single medicinal chemistry series displayed IC50 values spanning an order of magnitude — from 560 nM to over 4,100 nM — despite sharing the same core scaffold [1]. The N-aryl urea substituent, in particular, is a critical determinant of potency: analogs bearing a 3-(trifluoromethyl)phenyl or 2,4-difluorophenyl group on the urea terminus show markedly different activities than the 4-ethylphenyl variant [2]. These quantitative differences in functional translation inhibition translate directly into divergent biological readouts, making it essential to evaluate each compound individually rather than relying on class-level assumptions. Furthermore, the 4-ethylphenyl substitution pattern may influence physicochemical properties such as lipophilicity (calculated logP) and metabolic stability relative to halogenated analogs, though direct comparative data remain limited.

Quantitative Differentiation Evidence for 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea


Mid-Range eIF4E Translation Inhibition Potency Within a Structure-Activity Series, Enabling SAR Studies

In the flexi rabbit reticulocyte lysate eIF4E-mediated translation assay with simultaneous mRNA treatment, 1-(4-ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea (BDBM50110844) exhibited an IC50 of 1.44 μM (1,440 nM) [1]. Within the same assay and compound series, the most potent analog (BDBM50110843) showed an IC50 of 560 nM, representing a 2.6-fold greater potency. Conversely, the weakest analog (BDBM50110891) displayed an IC50 of 4.12 μM, which is 2.9-fold less potent than the target compound. This places the 4-ethylphenyl derivative at a mid-range potency position among at least 8 tested analogs in this series [2]. For SAR programs requiring a reference compound with intermediate activity — neither too potent to obscure improvements nor too weak to lose signal — this potency level offers practical utility.

eIF4E Translation Inhibition Cap-Dependent Translation SAR

Time-Dependent Inhibition Profile Revealed by Preincubation Protocol

The 4-ethylphenyl urea derivative was characterized under two distinct experimental protocols: simultaneous mRNA/compound addition and a 60-minute preincubation of the compound with the reticulocyte lysate prior to mRNA introduction. Under preincubation conditions, the IC50 improved to 1.30 μM compared to 1.44 μM under simultaneous addition [1]. This 9.7% improvement in potency upon preincubation suggests a time-dependent component to inhibitor–target engagement. The magnitude of this shift is consistent with a reversible binding mechanism rather than irreversible inactivation, as no dramatic potency enhancement was observed. Notably, only a subset of analogs in this series have reported preincubation data, making this compound one of the better-characterized members for kinetic profiling [2].

eIF4E Translation Inhibition Preincubation Kinetics

Differentiated N-Aryl Substitution Pattern Compared to Halogenated Analogs

The 4-ethylphenyl substituent on this compound represents a non-halogenated, electron-donating aryl group, contrasting with the halogenated aryl substituents found on the majority of analogs in this series. Specifically, BDBM50110892 bears a 3-(trifluoromethyl)phenyl group (IC50 = 1.19 μM), while BDBM50110891 carries a 2,4-difluorophenyl group (IC50 = 4.12 μM) [1]. The 4-ethylphenyl analog displays an IC50 (1.44 μM) that falls between these two halogenated variants. The absence of halogen atoms may confer advantages in certain contexts: reduced molecular weight (MW 384.48 vs. 426.44 for the CF3 analog), lower potential for halogen-specific off-target interactions, and a distinct lipophilicity profile. While direct logP or metabolic stability data are not available in the public domain for this specific compound, the general SAR principle that alkyl substitution can reduce cytochrome P450-mediated oxidative metabolism relative to halogenated analogs provides a class-level rationale for considering this non-halogenated variant [2].

Morpholinopyrimidine Urea Substituent Effect Medicinal Chemistry

Primary Research Applications for 1-(4-Ethylphenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea


eIF4E-Mediated Translation Research and SAR Benchmarking

This compound serves as a mid-potency reference standard for studying eIF4E-dependent cap-dependent translation in biochemical assays. Its well-characterized IC50 values under both simultaneous (1.44 μM) and preincubation (1.30 μM) protocols make it suitable for calibrating translation inhibition experiments. In SAR programs exploring morpholinopyrimidine urea analogs, it provides a defined intermediate activity level that allows researchers to detect both improvements and losses in potency when modifying the N-aryl substituent [1].

Non-Halogenated Lead Molecule for Diversification in Cancer Target Discovery

As a non-halogenated entry in a series predominantly populated by fluoro- and chloro-substituted analogs, the 4-ethylphenyl derivative offers a structurally differentiated starting point for medicinal chemistry optimization. It can be used in parallel with halogenated analogs to assess the contribution of halogen bonding, lipophilicity, and metabolic stability to the overall pharmacological profile of eIF4E-targeted compounds. This is particularly relevant when screening for compounds with reduced CYP liabilities [1].

Preincubation-Dependent Inhibition Studies for Kinetic Profiling

The availability of IC50 data from both simultaneous and preincubation protocols allows researchers to use this compound as a probe for time-dependent target engagement studies. The modest 9.7% potency improvement upon preincubation suggests a reversible binding mode, and the compound can serve as a comparator when evaluating irreversible or slowly reversible eIF4E inhibitors. This kinetic dimension is absent from most other analogs in the series, where only single-condition data are reported [1].

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